

Application Note: Structural Elucidation of 3-Methoxy-N-methyldesloratadine using NMR Spectroscopy

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Compound of Interest

Compound Name: 3-Methoxy-N-methyldesloratadine

Cat. No.: B020780

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the comprehensive structural elucidation of **3-Methoxy-N-methyldesloratadine**, a derivative of the second-generation antihistamine desloratadine. Utilizing a suite of one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments, an unambiguous assignment of all proton and carbon signals was achieved. The methodologies and spectral interpretations outlined herein provide a robust framework for the characterization of desloratadine analogues and other complex heterocyclic molecules.

Introduction

3-Methoxy-N-methyldesloratadine is a potential metabolite or synthetic derivative of desloratadine, a long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonist activity[1]. The structural confirmation of such compounds is a critical step in drug metabolism studies and new drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive determination of molecular structure in solution[2][3]. This note provides a detailed protocol and data analysis for the complete structural assignment of **3-Methoxy-N-methyldesloratadine**, demonstrating the power of modern NMR techniques.

Experimental Protocols

Sample Preparation

A 10 mg sample of **3-Methoxy-N-methyl-desloratadine** was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was vortexed for 30 seconds to ensure homogeneity and then transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. The sample temperature was maintained at 298 K for all experiments.

- ^1H NMR: A standard single-pulse experiment was performed. Key parameters included a 90° pulse width, an acquisition time of 3.0 seconds, and a relaxation delay of 1.5 seconds^[4]. A total of 16 scans were accumulated.
- ^{13}C NMR: A proton-decoupled ^{13}C experiment was conducted with a 30° pulse width and a 2-second relaxation delay. A total of 1024 scans were acquired.
- COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment was performed to establish ^1H - ^1H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment with multiplicity editing was used to determine one-bond ^1H - ^{13}C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz to identify 2- and 3-bond ^1H - ^{13}C correlations.

Results and Discussion

The structure and numbering scheme for **3-Methoxy-N-methyl-desloratadine** are shown in Figure 1.

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Figure 1. Structure and numbering of **3-Methoxy-N-methyldesloratadine**.

^1H and ^{13}C NMR Data

The ^1H and ^{13}C NMR chemical shifts were assigned based on chemical shift theory, multiplicities, and comprehensive analysis of 2D NMR data. All quantitative data are summarized in Tables 1 and 2.

Table 1: ^1H NMR Data for **3-Methoxy-N-methyldesloratadine** (500 MHz, CDCl_3)

| Proton | Chemical Shift (δ , ppm) | Multiplicity | J (Hz) | Integration |
|-------------------|-------------------------------------|--------------|----------|-------------|
| H-1 | 7.98 | d | 2.5 | 1H |
| H-4 | 6.85 | d | 2.5 | 1H |
| H-7 | 7.18 | d | 2.1 | 1H |
| H-9 | 7.12 | dd | 8.3, 2.1 | 1H |
| H-10 | 7.05 | d | 8.3 | 1H |
| H-5a/b | 3.20 - 3.45 | m | - | 2H |
| H-6a/b | 2.85 - 3.05 | m | - | 2H |
| H-2'/6'a | 2.95 | m | - | 2H |
| H-2'/6'b | 2.65 | m | - | 2H |
| H-3'/5'a | 2.40 | m | - | 2H |
| H-3'/5'b | 2.20 | m | - | 2H |
| N-CH ₃ | 2.35 | s | - | 3H |
| O-CH ₃ | 3.91 | s | - | 3H |

Table 2: ¹³C NMR Data for **3-Methoxy-N-methyldesloratadine** (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ , ppm) | Carbon Type |
|-------------------|----------------------------------|-----------------|
| C-1 | 148.5 | CH |
| C-2 | 155.2 | C |
| C-3 | 162.1 | C |
| C-4 | 108.9 | CH |
| C-4a | 135.8 | C |
| C-5 | 31.5 | CH ₂ |
| C-6 | 32.1 | CH ₂ |
| C-6a | 138.9 | C |
| C-7 | 131.2 | CH |
| C-8 | 133.5 | C |
| C-9 | 128.7 | CH |
| C-10 | 126.4 | CH |
| C-10a | 139.5 | C |
| C-11 | 140.1 | C |
| C-11a | 132.8 | C |
| C-1' | 129.8 | C |
| C-2'/6' | 34.5 | CH ₂ |
| C-3'/5' | 31.0 | CH ₂ |
| N-CH ₃ | 46.2 | CH ₃ |
| O-CH ₃ | 55.8 | CH ₃ |

Structural Elucidation using 2D NMR

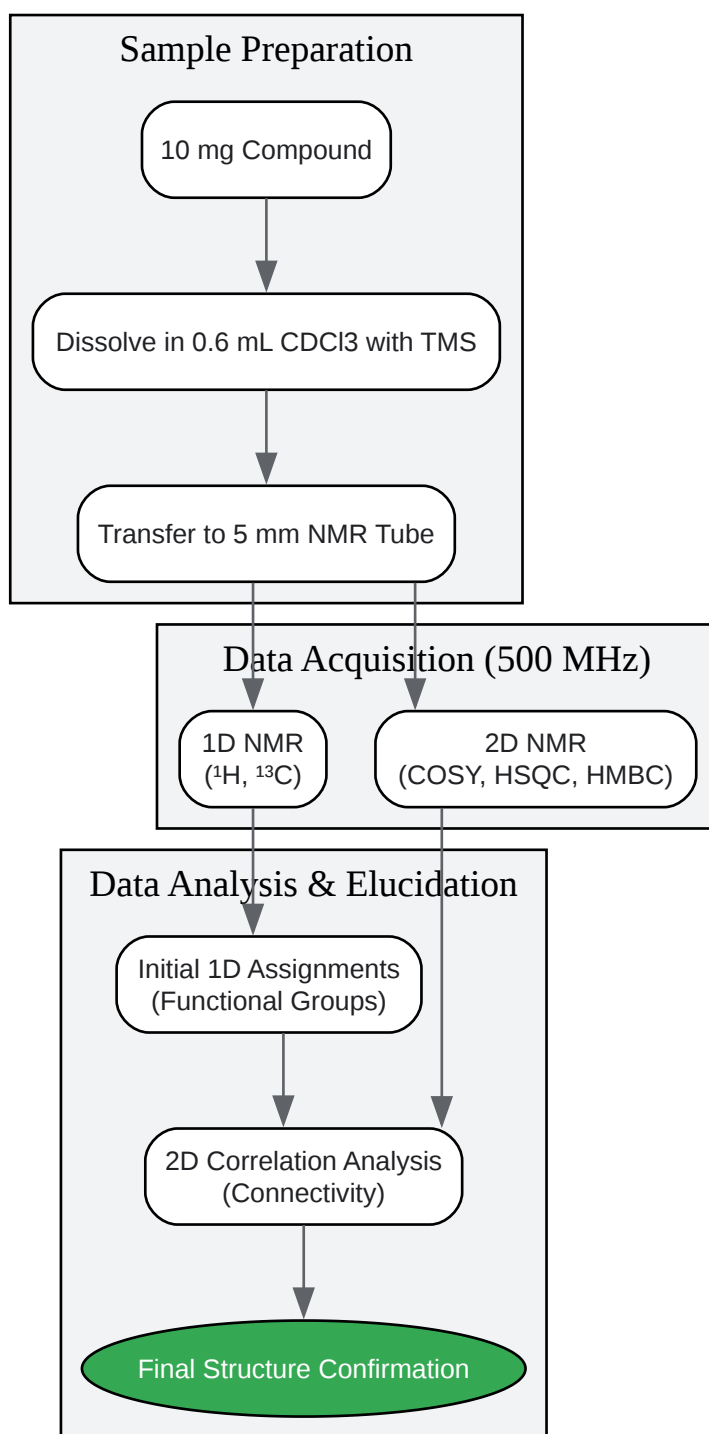
The ¹H NMR spectrum revealed signals consistent with a substituted pyridine ring, a chlorinated benzene ring, a methoxy group, an N-methyl group, and aliphatic protons of the

cyclohepta and piperidine rings.

- **Aromatic Systems:** The COSY spectrum confirmed the coupling between H-9 and H-10 on the chlorinated benzene ring. The two doublets at δ 7.98 (H-1) and δ 6.85 (H-4) showed a small coupling constant ($J = 2.5$ Hz), characteristic of a meta-relationship on the pyridine ring.
- **Methoxy and N-Methyl Groups:** The sharp singlets at δ 3.91 and δ 2.35 were assigned to the methoxy (O-CH₃) and N-methyl (N-CH₃) protons, respectively. The HMBC spectrum was crucial for placing these groups. The methoxy protons (δ 3.91) showed a strong correlation to the carbon at δ 162.1 (C-3), confirming its position on the pyridine ring. The N-methyl protons (δ 2.35) showed correlations to the piperidine carbons C-2'/6' (δ 34.5), confirming its attachment to the piperidine nitrogen.
- **Aliphatic Bridge and Piperidine Ring:** The complex multiplets between δ 2.20 and δ 3.45 correspond to the protons of the seven-membered ring and the piperidine moiety. COSY correlations established the connectivity within the piperidine ring (H-2' \rightarrow H-3' and H-6' \rightarrow H-5'). HSQC data correlated these protons to their respective carbons.
- **Connectivity Confirmation (HMBC):** The HMBC spectrum provided the final evidence for the overall structure. Key correlations included:
 - H-1 (δ 7.98) to C-3 (δ 162.1) and C-11a (δ 132.8).
 - H-10 (δ 7.05) to C-6a (δ 138.9) and C-11a (δ 132.8).
 - Piperidine protons H-2'/6' (δ 2.95/2.65) to the olefinic carbon C-1' (δ 129.8).
 - Bridge protons H-6 (δ 2.85-3.05) to aromatic carbons C-6a (δ 138.9) and C-7 (δ 131.2).

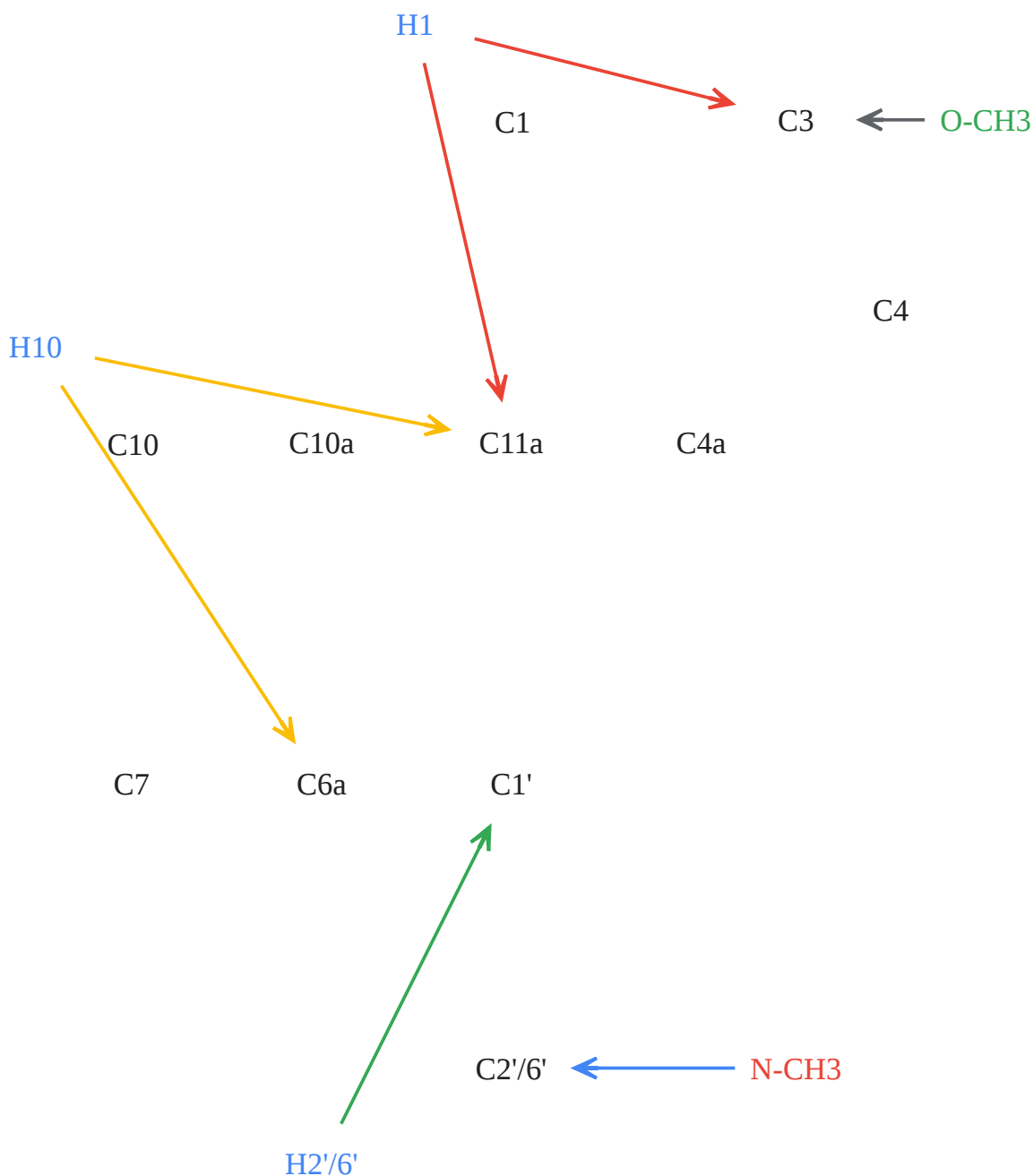
These correlations, visualized in the diagrams below, unambiguously connect the pyridine, cyclohepta, benzene, and piperidine rings to form the complete structure of **3-Methoxy-N-methyldesloratadine**.

Visualizations



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Caption: Experimental workflow for NMR-based structural elucidation.



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Caption: Key HMBC correlations for structural connectivity.

Conclusion

The combination of 1D and 2D NMR spectroscopy provided a definitive and complete structural characterization of **3-Methoxy-N-methyl-desloratadine**. The presented protocols and data analysis strategy are broadly applicable for the structural elucidation of complex organic small molecules, particularly in the fields of drug metabolism and medicinal chemistry.

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